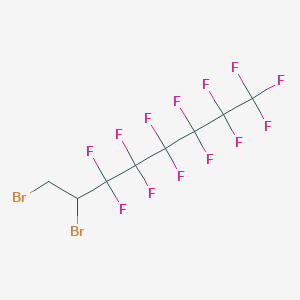

![molecular formula C6H13N B1425182 Methyl[(1-methylcyclopropyl)methyl]amine CAS No. 1278662-39-7](/img/structure/B1425182.png)

Methyl[(1-methylcyclopropyl)methyl]amine

Descripción general

Descripción

“Methyl[(1-methylcyclopropyl)methyl]amine” is a complex organic compound. It is a tertiary amine, which means it has three groups attached to the nitrogen atom1. However, specific details about this compound are not readily available in the sources I found.

Synthesis Analysis

The synthesis of complex amines can involve various methods. One common method is the alkylation of ammonia or amines with alkyl halides2. Another method involves the reduction of nitriles or amides3. However, the specific synthesis process for “Methyl[(1-methylcyclopropyl)methyl]amine” is not explicitly mentioned in the sources.Molecular Structure Analysis

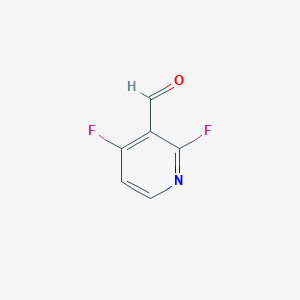

The molecular structure of a compound like “Methyl[(1-methylcyclopropyl)methyl]amine” would involve a nitrogen atom bonded to three groups: a methyl group, a 1-methylcyclopropyl group, and another methyl group4. However, the specific 3D structure or conformation is not provided in the sources.

Chemical Reactions Analysis

Amines, including tertiary amines, can participate in a variety of chemical reactions. They can undergo reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, alkylation of potassium phthalimide, reductive amination of aldehydes or ketones, and Hofmann or Curtius rearrangements2. However, the specific reactions involving “Methyl[(1-methylcyclopropyl)methyl]amine” are not detailed in the sources.Physical And Chemical Properties Analysis

Amines have specific physical and chemical properties. For example, primary and secondary amines can form hydrogen bonds, affecting their boiling points and solubilities6. Tertiary amines, like “Methyl[(1-methylcyclopropyl)methyl]amine”, cannot form hydrogen bonds and thus have different properties6. However, the specific physical and chemical properties of this compound are not detailed in the sources.Aplicaciones Científicas De Investigación

Enantioselective Synthesis and Catalysis Methyl[(1-methylcyclopropyl)methyl]amine is pivotal in enantioselective synthesis, exemplified by its application in the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles. This process is significant for synthesizing compounds like dual serotonin/norepinephrine reuptake inhibitors, highlighting its utility in developing pharmacologically active molecules while preserving enantiomeric purity, which is crucial for the biological activity of drugs (Lifchits & Charette, 2008).

Protecting Groups in Amine Synthesis The introduction of novel protecting groups for amines, such as the (1-methyl)cyclopropyl carbamate (MPoc) group, demonstrates the compound's relevance in synthetic chemistry. MPoc offers a lightweight, orthogonal option to traditional protecting groups, showing resistance to harsh conditions and enabling cleaner, more efficient synthesis pathways for compounds involving amines (Snider & Wright, 2011).

Green Chemistry and Catalysis Research into using metal-organic frameworks (MOFs) for catalyzing N-methylation of amines using CO2 as a carbon source signifies a shift towards greener, more sustainable chemical processes. This method utilizes readily available materials and CO2, a greenhouse gas, as a methylating agent, showcasing the compound's role in environmentally friendly catalysis (Zhang, Jiang, & Fei, 2019).

Aminolysis and Organic Transformations The compound's utility extends to aminolysis reactions, where its behavior in the presence of various nucleophiles and conditions has been extensively studied. These reactions are fundamental in organic synthesis, providing insights into reaction mechanisms and kinetics essential for designing new synthetic routes and improving existing ones (Castro, Aliaga, & Santos, 2005).

Chiral Synthesis and Drug Development Moreover, the synthesis and application of acyclic amines, including those derived from methyl[(1-methylcyclopropyl)methyl]amine, have profound implications in drug development. The resolution of chiral amines and their use in palladium-catalyzed asymmetric allylic alkylations open avenues for producing enantiomerically pure compounds, vital for pharmaceuticals (Mino et al., 2011).

Safety And Hazards

The safety and hazards of a compound like “Methyl[(1-methylcyclopropyl)methyl]amine” would depend on its specific properties. For example, if it is a flammable liquid, it would have specific handling and storage requirements7. However, the specific safety and hazard information for this compound is not provided in the sources.

Direcciones Futuras

The future directions for a compound like “Methyl[(1-methylcyclopropyl)methyl]amine” would depend on its potential applications. For example, if it has potential uses in medicine or industry, research might focus on improving its synthesis, understanding its properties, or exploring new applications8. However, specific future directions for this compound are not mentioned in the sources.

Please note that the information provided is based on the available sources and there might be more comprehensive and specific information out there that was not captured in this response. For a more detailed analysis, consulting a specialist or conducting further research might be necessary.

Propiedades

IUPAC Name |

N-methyl-1-(1-methylcyclopropyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-6(3-4-6)5-7-2/h7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXWMIHKQAAXKOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl[(1-methylcyclopropyl)methyl]amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

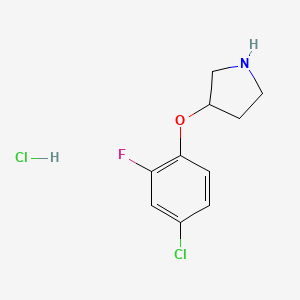

![10-Chloro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B1425106.png)

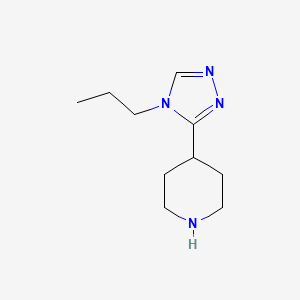

![N-(2-Pyridinylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide HCl](/img/structure/B1425108.png)

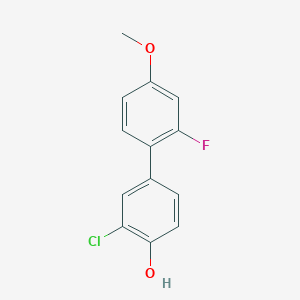

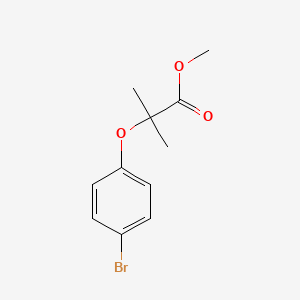

![2-[2-(Cyclopropylmethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1425119.png)

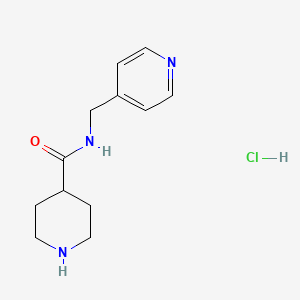

![[(1Z)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-(4-chlorophenyl)ethyl](2,2,2-trifluoroethyl)amine](/img/structure/B1425122.png)